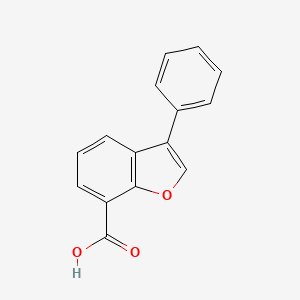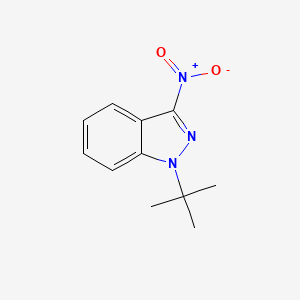![molecular formula C8H2N6O6 B8559532 4,10-dinitro-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B8559532.png)
4,10-dinitro-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-dinitro-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione is a heterocyclic compound characterized by its unique structure, which includes two nitro groups and a fused diimidazo-pyrazine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dinitro-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione typically involves the nitration of a precursor compound. One common method involves the nitration of 5,10-dioxo-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dicarboxylic acid dichloride using a mixture of nitric acid and sulfuric acid under controlled conditions . The reaction is carried out at low temperatures to prevent decomposition and to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and safety of the nitration process.
Análisis De Reacciones Químicas
Types of Reactions
1,6-dinitro-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form higher oxidation state derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 1,6-diamino-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of higher oxidation state derivatives, potentially including nitroso or nitro derivatives.
Aplicaciones Científicas De Investigación
1,6-dinitro-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as high-energy materials and explosives, due to its nitro groups.
Mecanismo De Acción
The mechanism of action of 1,6-dinitro-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione involves its interaction with molecular targets, such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial or therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,6-dimethyl-5H,10H-diimidazo[1,5-a1’,5’-d]pyrazine-5,10-dione: Similar structure but with methyl groups instead of nitro groups.
1,6-dibenzoyl-5H,10H-diimidazo[1,5-a1’,5’-d]pyrazine-5,10-dione: Contains benzoyl groups instead of nitro groups.
Uniqueness
1,6-dinitro-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential applications in high-energy materials. The nitro groups also contribute to its biological activity, making it a compound of interest in medicinal chemistry and antimicrobial research.
Propiedades
Fórmula molecular |
C8H2N6O6 |
|---|---|
Peso molecular |
278.14 g/mol |
Nombre IUPAC |
4,10-dinitro-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione |
InChI |
InChI=1S/C8H2N6O6/c15-7-4-6(14(19)20)10-2-12(4)8(16)3-5(13(17)18)9-1-11(3)7/h1-2H |
Clave InChI |
ZOQYALHHEQSHQA-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2N1C(=O)C3=C(N=CN3C2=O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
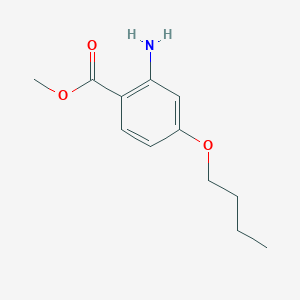
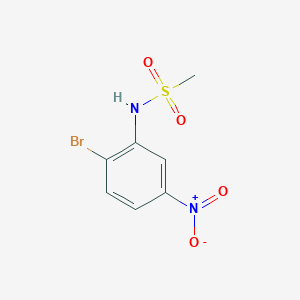
![Benzoic acid, 4-[(2-amino-6-chloro-9H-purin-9-yl)methyl]-, methyl ester](/img/structure/B8559468.png)
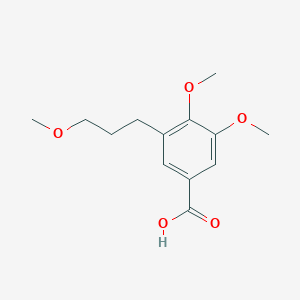

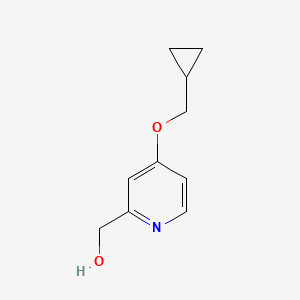
![2-Propen-1-one, 3-(4-pyridinyl)-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B8559505.png)
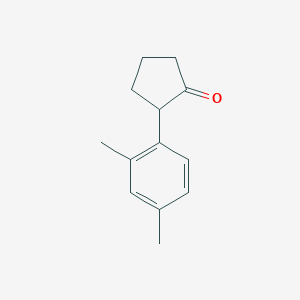
![4-Amino-7-chloro-2-methylbenzo[b]thiophene](/img/structure/B8559518.png)
![3-Ethenyl-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine](/img/structure/B8559522.png)
